molecular formula C7H12O3 B1178195 2-Furancarboxylicacid,tetrahydro-3-methyl-,methylester,trans-(9CI) CAS No. 135718-96-6

2-Furancarboxylicacid,tetrahydro-3-methyl-,methylester,trans-(9CI)

Cat. No.: B1178195
CAS No.: 135718-96-6
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Description

2-Furancarboxylicacid,tetrahydro-3-methyl-,methylester,trans-(9CI) is an organic compound with the molecular formula C7H12O3. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a tetrahydrofuran ring with a methyl group and a carboxylic acid ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxylicacid,tetrahydro-3-methyl-,methylester,trans-(9CI) typically involves the esterification of 2-Furancarboxylicacid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction can be represented as follows:

2-Furancarboxylicacid+MethanolAcid Catalyst2-Furancarboxylicacid,tetrahydro-3-methyl-,methylester,trans-(9CI)\text{2-Furancarboxylicacid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{2-Furancarboxylicacid,tetrahydro-3-methyl-,methylester,trans-(9CI)} 2-Furancarboxylicacid+MethanolAcid Catalyst​2-Furancarboxylicacid,tetrahydro-3-methyl-,methylester,trans-(9CI)

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxylicacid,tetrahydro-3-methyl-,methylester,trans-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-Furancarboxylicacid,tetrahydro-3-methyl-, which is an important intermediate in organic synthesis.

    Reduction: Reduction of the ester group can yield the corresponding alcohol, 2-Furancarboxylicacid,tetrahydro-3-methyl-,methanol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: 2-Furancarboxylicacid,tetrahydro-3-methyl-

    Reduction: 2-Furancarboxylicacid,tetrahydro-3-methyl-,methanol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Furancarboxylicacid,tetrahydro-3-methyl-,methylester,trans-(9CI) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: The compound is used in the production of polymers and resins due to its reactive ester group.

Mechanism of Action

The mechanism of action of 2-Furancarboxylicacid,tetrahydro-3-methyl-,methylester,trans-(9CI) involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The tetrahydrofuran ring provides stability and rigidity to the molecule, making it a useful scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furancarboxylicacid,tetrahydro-3-methyl-,methylester,cis-(9CI)
  • 2-Furancarboxylicacid,3-methyl-,methylester
  • 2-Furancarboxylicacid,tetrahydro-3-methyl-5-oxo-,methylester

Uniqueness

2-Furancarboxylicacid,tetrahydro-3-methyl-,methylester,trans-(9CI) is unique due to its trans configuration, which can influence its reactivity and interaction with other molecules

Properties

IUPAC Name

methyl (2S,3S)-3-methyloxolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5-3-4-10-6(5)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKWANWTYSLAQC-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCO[C@@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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